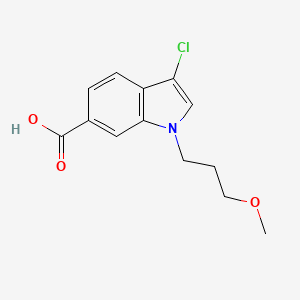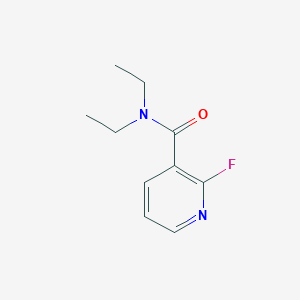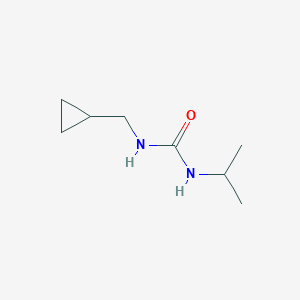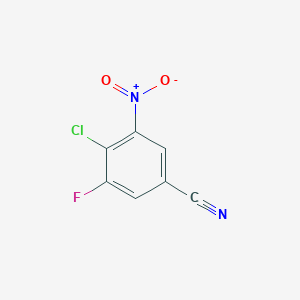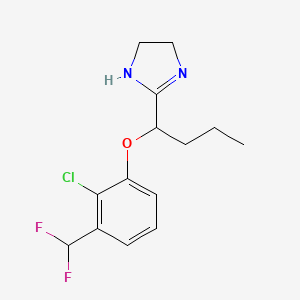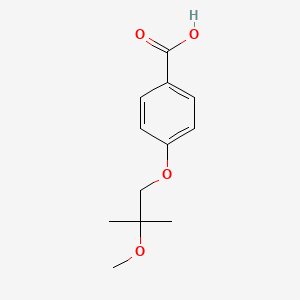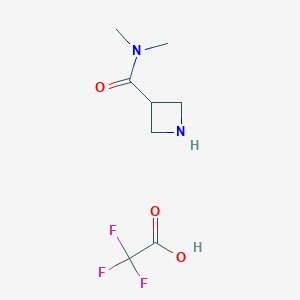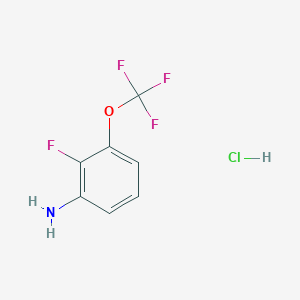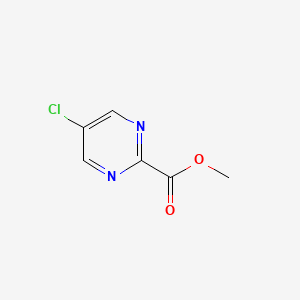
Methyl 5-chloropyrimidine-2-carboxylate
Descripción general
Descripción
“Methyl 5-chloropyrimidine-2-carboxylate” is a chemical compound with the molecular formula C6H5ClN2O2 . It is used in laboratory chemicals and synthesis of substances .
Synthesis Analysis
While specific synthesis methods for “Methyl 5-chloropyrimidine-2-carboxylate” were not found, pyrimidines, a class of compounds to which it belongs, have been synthesized through various methods . For instance, one method involves the suppression of the cyclooxygenase (COX) enzymes .Molecular Structure Analysis
The molecular structure of “Methyl 5-chloropyrimidine-2-carboxylate” is represented by the InChI code1S/C6H5ClN2O2/c1-11-5(10)4-2-8-6(7)9-3-4/h2-3H,1H3 . This indicates that the compound contains six carbon atoms, five hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms .
Aplicaciones Científicas De Investigación
Anti-inflammatory Applications
- Scientific Field : Pharmacology
- Summary of Application : Pyrimidines have been found to have anti-inflammatory effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
- Methods of Application : Numerous methods for the synthesis of pyrimidines are described in the literature. The anti-inflammatory effects of pyrimidines are evaluated through their response against inflammatory mediators .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects. Detailed SAR (Structure-Activity Relationship) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Neuroprotective and Anti-neuroinflammatory Applications
- Scientific Field : Neuropharmacology
- Summary of Application : Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity. This has prompted studies into the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .
- Methods of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized. The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, several showed significant anti-neuroinflammatory properties and promising neuroprotective activity .
Antioxidant Applications
- Scientific Field : Pharmacology
- Summary of Application : Pyrimidines are known to exhibit a range of pharmacological effects including antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
- Methods of Application : The antioxidant effects of pyrimidines are evaluated through their response against free radicals .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
Antimicrobial Applications
- Scientific Field : Microbiology
- Summary of Application : Pyrimidines have been proven to have antimicrobial activity . This has prompted studies into the antimicrobial activity of pyrimidines on various microbial strains .
- Methods of Application : The antimicrobial activity is evaluated by testing the pyrimidines against various microbial strains .
- Results or Outcomes : The results revealed that pyrimidines have promising antimicrobial properties .
Antiviral Applications
- Scientific Field : Virology
- Summary of Application : Pyrimidines have been proven to have antiviral activity . This has prompted studies into the antiviral activity of pyrimidines on various viral strains .
- Methods of Application : The antiviral activity is evaluated by testing the pyrimidines against various viral strains .
- Results or Outcomes : The results revealed that pyrimidines have promising antiviral properties .
Antituberculosis Applications
- Scientific Field : Microbiology
- Summary of Application : Pyrimidines have been proven to have antituberculosis activity . This has prompted studies into the antituberculosis activity of pyrimidines on various tuberculosis strains .
- Methods of Application : The antituberculosis activity is evaluated by testing the pyrimidines against various tuberculosis strains .
- Results or Outcomes : The results revealed that pyrimidines have promising antituberculosis properties .
Propiedades
IUPAC Name |
methyl 5-chloropyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-11-6(10)5-8-2-4(7)3-9-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKJCTJQIOYUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloropyrimidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine hydrochloride](/img/structure/B1469492.png)
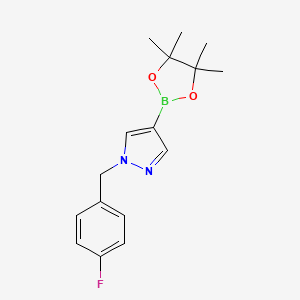
![Methyl 2-oxo-1,2,5,6,7,8,9,10-octahydro-cycloocta[b]pyridine-3-carboxylate](/img/structure/B1469495.png)
![1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethanone](/img/structure/B1469496.png)
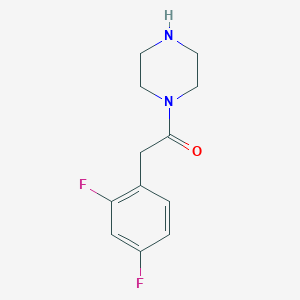
![7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine](/img/structure/B1469498.png)
